Welcome to the BenchChem Online Store!
molecular formula C18H17NO3 B8563696 Benzyl 3-(1-hydroxyethyl)-1H-indole-1-carboxylate CAS No. 103871-31-4

Benzyl 3-(1-hydroxyethyl)-1H-indole-1-carboxylate

Cat. No. B8563696
M. Wt: 295.3 g/mol
InChI Key: LXNIGYZBDHRUCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04629794

Procedure details

Lithium aluminum hydrode (1.2 g, 32 mmol) was suspended in tetrahydrofuran (100 ml) and cooled to -78° C. N-Carbobenzoxy-3-acetyl indole (19.3 g, 66 mmol) dissolved in tetrahydrofuran (200 ml) was added over 0.5 hr. and the reaction mixture was allowed to stir at -78° C. for 0.5 hr and then at 0° C. for 0.5 hr. Ether (300 ml) was added and the mixture was quenched with 1.2 ml H2O, 1.2 ml 2N NaOH, adn 3.6 ml and H2O. The mixture was filtered through celite, dried over MgSO4 and evaporated leaving a solid. The solid was dissolved in 50 ml hot ether and then hexane was added (300 ml). The resulting crystals were collected to afford 12.5 g (64% yield): mp 79°-80° C., which was identical with the material prepared above in procedure A.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
19.3 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Name
Quantity
300 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Al].[Li].[C:3]([N:13]1[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[C:15]([C:22](=[O:24])[CH3:23])=[CH:14]1)([O:5][CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[O:4].CCCCCC>O1CCCC1.CCOCC>[C:3]([N:13]1[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[C:15]([CH:22]([OH:24])[CH3:23])=[CH:14]1)([O:5][CH2:6][C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=1)=[O:4] |f:0.1,^1:1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al].[Li]
Step Two
Name
Quantity
19.3 g
Type
reactant
Smiles
C(=O)(OCC1=CC=CC=C1)N1C=C(C2=CC=CC=C12)C(C)=O
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Step Six
Name
Quantity
300 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
to stir at -78° C. for 0.5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added over 0.5 hr
Duration
0.5 h
WAIT
Type
WAIT
Details
at 0° C. for 0.5 hr
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
the mixture was quenched with 1.2 ml H2O, 1.2 ml 2N NaOH, adn 3.6 ml and H2O
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
leaving a solid
CUSTOM
Type
CUSTOM
Details
The resulting crystals were collected
CUSTOM
Type
CUSTOM
Details
to afford 12.5 g (64% yield)
CUSTOM
Type
CUSTOM
Details
prepared above in procedure A

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
Smiles
C(=O)(OCC1=CC=CC=C1)N1C=C(C2=CC=CC=C12)C(C)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.